molecular formula C10H10N2O B2875296 1H-Indole-6-carboxamide, 3-methyl- CAS No. 1202512-55-7

1H-Indole-6-carboxamide, 3-methyl-

Cat. No. B2875296
CAS RN: 1202512-55-7
M. Wt: 174.203
InChI Key: ZGQUVHYMFMVINZ-UHFFFAOYSA-N
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Description

1H-Indole-6-carboxamide, 3-methyl- is a chemical compound with the molecular formula C10H10N2O . It is a derivative of indole, which is a heterocyclic organic compound. The indole skeleton has a benzene ring fused to a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, often involves Fischer indolisation, a robust and high-yielding process . This process is often combined with indole N-alkylation, which is rapid and can be completed in less than an hour .


Molecular Structure Analysis

The molecular structure of 1H-Indole-6-carboxamide, 3-methyl- includes a benzene ring fused to a pyrrole ring, which is characteristic of indole derivatives . The nitrogen atom in the pyrrole ring participates in the aromatic ring, and does not have alkaline properties .


Chemical Reactions Analysis

Indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, have been the focus of many researchers due to their potential as enzyme inhibitors . The presence of a carboxamide moiety in indole derivatives allows them to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Physical And Chemical Properties Analysis

1H-Indole-6-carboxamide, 3-methyl- is a solid at room temperature . It has a molecular weight of 174.2 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including 3-methyl-1H-indole-6-carboxamide, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives are known to possess anti-inflammatory properties . This makes them valuable in the development of new drugs for the treatment of various inflammatory conditions.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activity . They can bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives for cancer treatment .

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . For instance, a series of novel indolyl and oxochromenyl xanthenone derivatives have been reported as anti-HIV-1 .

Antioxidant Properties

Indole derivatives also possess antioxidant properties . This makes them useful in the development of drugs for conditions related to oxidative stress.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.

Each of these applications represents a unique field of scientific research where 3-methyl-1H-indole-6-carboxamide and other indole derivatives can have significant impact. It’s important to note that research in these areas is ongoing, and new applications and potential uses are continually being discovered .

Safety and Hazards

The safety information for 1H-Indole-6-carboxamide, 3-methyl- indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Research into indole derivatives, including 1H-Indole-6-carboxamide, 3-methyl-, is ongoing. Future directions may include further exploration of the synthetic strategies of indole derivatives, as well as their potential as enzyme inhibitors . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-methyl-1H-indole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6-5-12-9-4-7(10(11)13)2-3-8(6)9/h2-5,12H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGQUVHYMFMVINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C=CC(=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-6-carboxamide, 3-methyl-

CAS RN

1202512-55-7
Record name 3-methyl-1H-indole-6-carboxamide
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